4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline
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Overview
Description
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline is a complex organic compound with a unique structure that includes multiple ether and aniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-anilinophenol with ethylene oxide to form 4-(2-hydroxyethoxy)aniline. This intermediate is then reacted with another equivalent of ethylene oxide to produce 4-[2-(2-hydroxyethoxy)ethoxy]aniline. Finally, this compound undergoes a reaction with N-phenylaniline under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of aniline groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-N-phenylaniline
- 4-[2-[2-(4-methoxyanilinophenoxy)ethoxy]ethoxy]-N-phenylaniline
- 4-[2-[2-(4-chloroanilinophenoxy)ethoxy]ethoxy]-N-phenylaniline
Uniqueness
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline is unique due to its specific combination of ether and aniline groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c1-3-7-23(8-4-1)29-25-11-15-27(16-12-25)32-21-19-31-20-22-33-28-17-13-26(14-18-28)30-24-9-5-2-6-10-24/h1-18,29-30H,19-22H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBKEHXHHUXBGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)OCCOCCOC3=CC=C(C=C3)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169804 |
Source
|
Record name | N1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17427-69-9 |
Source
|
Record name | N1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017427699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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